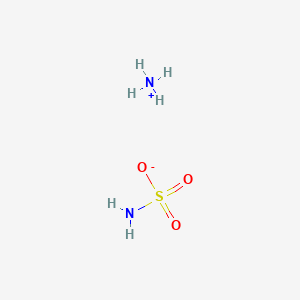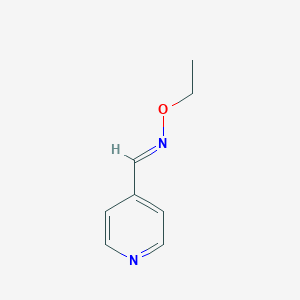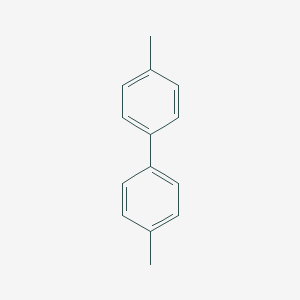
Ammoniumsulfamat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ammonium sulfamate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Ammonium sulfamate, also known as ammonium sulphamate, is an inorganic compound primarily used as a broad-spectrum herbicide . Its primary targets are tough woody weeds, tree stumps, and brambles .
Mode of Action
Ammonium sulfamate acts as a non-selective, systemic herbicide. It is absorbed by the leaves, stems, and freshly cut surfaces of plants, followed by translocation throughout the plant
Biochemical Pathways
In this process, ammonium serves as an electron donor and is oxidized by the electron acceptor sulfate . .
Pharmacokinetics
Ammonium sulfamate is highly soluble in water , which facilitates its absorption and distribution in the target organisms. It is non-volatile , suggesting that it remains in the environment where it is applied rather than evaporating into the atmosphere. , indicating that it is likely metabolized or broken down relatively quickly.
Result of Action
The primary result of ammonium sulfamate’s action is the death of the targeted plants. By interfering with the plants’ normal biochemical processes, it inhibits their growth and eventually leads to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ammonium sulfamate. Its solubility in water allows it to be easily applied and absorbed in moist environments . , suggesting that it may be less effective in environments with high soil turnover.
Biochemische Analyse
Biochemical Properties
It is known to be a salt formed from ammonia and sulfamic acid
Cellular Effects
Ammonium sulfamate has been reported to have some effects on cells. For instance, it has been observed that large doses (>1.5 g/kg) can induce ammonia poisoning in ruminants
Molecular Mechanism
It is known to be a salt formed from ammonia and sulfamic acid
Temporal Effects in Laboratory Settings
It has been observed that the potential energy variation of the ammonium sulfamate system with different component ratios increases regularly with an increase in temperature from 100 to 500 K .
Dosage Effects in Animal Models
In animal models, ruminants can apparently metabolize ammonium sulfamate to some extent, and in some studies, exposed animals made better gains than did control animals . Sudden deaths have occurred in cattle and deer that consumed treated plants . Large doses (>1.5 g/kg) induce ammonia poisoning in ruminants .
Metabolic Pathways
It has been suggested that sulfate-reducing ammonium oxidation could be a thermodynamically feasible metabolic pathway .
Transport and Distribution
It is known to be a white crystalline solid that is readily soluble in water , which suggests that it could be easily transported and distributed within cells and tissues.
Subcellular Localization
Given its solubility in water , it could potentially be found in various compartments or organelles within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium sulfamate can be synthesized by neutralizing sulfamic acid with ammonia. The reaction is straightforward and involves mixing sulfamic acid with an aqueous ammonia solution under controlled conditions .
Industrial Production Methods: Industrial production of ammonium sulfamate typically involves the reaction of ammonia gas with sulfamic acid. The process is carried out in a reactor where ammonia gas is bubbled through a solution of sulfamic acid, resulting in the formation of ammonium sulfamate. The reaction is exothermic and requires careful temperature control to ensure the stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium sulfamate undergoes various chemical reactions, including:
Decomposition: When heated above 160°C, ammonium sulfamate decomposes to form ammonium sulfate and nitrogen gas.
Common Reagents and Conditions:
Oxidizing Agents: Ammonium sulfamate can react with strong oxidizing agents, leading to the formation of sulfamic acid and other sulfur-containing compounds.
Acids: The compound is incompatible with strong acids, which can lead to its decomposition.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
Ammonium Sulfate: Like ammonium sulfamate, ammonium sulfate is used as a fertilizer and in various industrial applications.
Ammonium Dihydrogen Phosphate: This compound is also used as a flame retardant and in fertilizers, but it lacks the herbicidal properties of ammonium sulfamate.
Uniqueness: Ammonium sulfamate stands out due to its dual role as both a herbicide and a flame retardant. Its ability to control tough woody weeds and its effectiveness in industrial applications make it a versatile compound .
Eigenschaften
CAS-Nummer |
7773-06-0 |
|---|---|
Molekularformel |
H6N2O3S |
Molekulargewicht |
114.13 g/mol |
IUPAC-Name |
azane;sulfamic acid |
InChI |
InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3 |
InChI-Schlüssel |
GEHMBYLTCISYNY-UHFFFAOYSA-N |
SMILES |
[NH4+].NS(=O)(=O)[O-] |
Isomerische SMILES |
[NH4+].NS(=O)(=O)[O-] |
Kanonische SMILES |
N.NS(=O)(=O)O |
Siedepunkt |
Decomposes above 392.0° F (USCG, 1999) 160 °C 320°F (decomposes) 320°F (Decomposes) |
Color/Form |
Hygroscopic crystals (large plates) Colorless to white crystalline solid Deliquescent crystals |
Dichte |
greater than 1 at 68 °F (USCG, 1999) Sp. Gr. = 1.77 Relative density (water = 1): 1.8 1.77 |
melting_point |
268 °F (USCG, 1999) 131 °C 268°F |
Key on ui other cas no. |
7773-06-0 13765-36-1 |
Physikalische Beschreibung |
Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses. DryPowder; Liquid COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER. Colorless to white crystalline, odorless solid. Colorless to white crystalline, odorless solid. [herbicide] |
Piktogramme |
Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
5329-14-6 (Parent) |
Haltbarkeit |
Hydrolysed at higher temperatures and in acidic conditions. Stable in air, dil acid and dil alkali. Aqueous sulfamic acid solutions are quite stable at room temperature. Highly stable up to its melting point. Elevated temperatures cause highly exothermic reaction with water; steam may cause container to burst. |
Löslichkeit |
200 % (NIOSH, 2016) Extremely sol in liquid NH3; slightly sol in ethanol; moderately sol in glycerol, glycol, formamide. Sol in water and ammonia solution Sol in water = 103 g/100 g @ 25 °C Solubility in water: very good 200% |
Synonyme |
amidosulfonic acid aminosulfonic acid Ammate ammonium sulfamate sulfamate sulfamic acid sulfamic acid, indium (+3) salt sulfamic acid, magnesium salt (2:1) sulfamic acid, monoammonium salt sulfamic acid, monopotassium salt sulfamic acid, nickel (+2) salt (2:1) sulfamic acid, tin (+2) salt sulfamic acid, zinc (2:1) salt |
Dampfdruck |
0 mm Hg (approx) (NIOSH, 2016) 0 mm Hg (approx) Vapor pressure at 20 °C: negligible 0 mmHg (approx) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI)](/img/structure/B165710.png)


![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)



![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B165730.png)




![Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl-(9CI)](/img/structure/B165744.png)

